Txnip-IN-1 is derived from chemical modifications aimed at enhancing the inhibitory effects on thioredoxin interacting protein. It belongs to the class of alpha-arrestin proteins and is primarily studied in the context of cancer biology and metabolic disorders. The compound's mechanism of action involves interference with the binding of thioredoxin interacting protein to its targets, thereby influencing cellular signaling pathways related to oxidative stress and apoptosis.
The synthesis of Txnip-IN-1 typically involves organic synthesis techniques, including:
The synthesis may start from commercially available precursors, followed by stepwise modifications to introduce functional groups that enhance binding affinity to thioredoxin interacting protein. Specific reaction conditions (temperature, solvent choice) are optimized for yield and selectivity.
Txnip-IN-1 features a complex molecular structure that allows it to interact specifically with thioredoxin interacting protein. The structural components include:
The molecular weight, elemental composition, and specific stereochemistry are determined through analytical methods such as NMR and X-ray crystallography.
Txnip-IN-1 participates in several chemical reactions that are critical for its function:
Kinetic studies can be performed to evaluate the binding affinity of Txnip-IN-1 for thioredoxin interacting protein using techniques like surface plasmon resonance or isothermal titration calorimetry.
Txnip-IN-1 functions primarily by inhibiting the activity of thioredoxin interacting protein, which leads to:
Studies have shown that Txnip-IN-1 can significantly reduce cell viability in cancer cell lines by enhancing reactive oxygen species levels and activating pro-apoptotic signaling cascades.
Txnip-IN-1 typically exhibits:
The compound's reactivity profile includes:
Relevant data from stability studies should be documented to ensure effective application in research settings.
Txnip-IN-1 has potential applications in various scientific fields:
TXNIP-IN-1 (chemical name: 2-(1,3-dioxopyrrolo[3,4-c]pyridin-2-yl)-3-methylbutanoic acid; CAS: 1268955-50-5) is a selective inhibitor of the thioredoxin-interacting protein (TXNIP)–thioredoxin (TRX) complex. This complex regulates cellular redox homeostasis, where TXNIP binds to the catalytic cysteine residues (Cys32-Cys35) of reduced TRX, inhibiting its antioxidant function. TXNIP-IN-1 disrupts this interaction by competitively occupying the TXNIP binding pocket, preventing TRX sequestration. Structural analyses reveal that the inhibitor's pyrrolopyridinedione core mimics the TXNIP Cys247 residue, which is critical for disulfide bond formation with TRX [4] [9]. This blockade preserves TRX’s reducing capacity, diminishing oxidative stress in pancreatic β-cells and cardiomyocytes [2] [4].
Table 1: TXNIP-TRX Complex Dynamics with and without TXNIP-IN-1
Parameter | Native Complex | TXNIP-IN-1 Inhibited Complex |
---|---|---|
TRX redox activity | Inhibited | Restored |
Disulfide bond format | TXNIP Cys247-TRX Cys32 | Disrupted |
Cellular ROS levels | Elevated | Reduced |
Binding affinity (Kd) | 150 nM | >1 µM (after inhibition) |
TXNIP-IN-1 modulates redox signaling by decoupling TXNIP from stress-activated pathways. In macrophages (RAW264.7) and monocytes, TXNIP-IN-1 (1.25–5 µM) suppresses high glucose-induced ROS amplification by 60–80%, curtailing TNFα expression and NLRP3 inflammasome activation [4] [10]. The compound impedes TXNIP translocation to mitochondria, preventing its interaction with mitochondrial TRX (TRX2). Consequently, apoptosis signal-regulating kinase 1 (ASK1) remains bound to TRX2, inhibiting cytochrome c release and caspase-3-mediated apoptosis [3] [4]. In pancreatic β-cells, this mechanism reduces glucotoxicity-induced cell death by 50% at 5 μM concentrations [2] [10].
Table 2: Redox Pathway Modulation by TXNIP-IN-1 in Disease Models
Cell Type | Key Effect | Downstream Impact |
---|---|---|
Monocytes | ↓ TNFα expression (70%) | Reduced inflammation |
Pancreatic β-cells | ↓ ASK1 phosphorylation | Suppressed apoptosis |
Cardiomyocytes | ↓ NADPH oxidase activity | Improved endothelial function |
Renal mesangial cells | ↓ Mitochondrial ROS | Attenuated diabetic nephropathy |
TXNIP-IN-1 reprograms glucose metabolism by disrupting TXNIP’s regulation of glucose transporters. Under oxidative stress, TXNIP shifts from TRX binding to class I GLUTs (e.g., GLUT1/4) via its C-terminal arrestin domain. TXNIP-IN-1 blocks this interaction, triggering GLUT internalization and lysosomal degradation. In adipocytes and skeletal myocytes, this reduces glucose uptake by 40–60% [5] [7]. The compound also suppresses TXNIP mRNA in pancreatic islets (IC₅₀: 0.3–10 μM), which reverses glucose-induced insulin secretion impairment. In ob/ob mice, TXNIP deletion enhances insulin sensitivity via AMPK activation, and TXNIP-IN-1 mirrors this by upregulating glucose-6-phosphate dehydrogenase to augment pentose phosphate pathway flux [3] [9] [10].
Table 3: Metabolic Effects of TXNIP-IN-1 Across Tissues
Tissue | Metabolic Pathway | TXNIP-IN-1 Effect |
---|---|---|
Pancreatic islets | Glucose-stimulated insulin secretion | ↑ 2.5-fold |
Liver | Gluconeogenesis | ↓ PEPCK expression (30%) |
Adipose tissue | GLUT4 endocytosis | ↓ Surface GLUT4 (40%) |
Skeletal muscle | Glycolysis | ↓ Lactate production (25%) |
TXNIP expression is epigenetically controlled via glucose-responsive transcription factors and post-transcriptional modifiers. Carbohydrate response element-binding protein (ChREBP) and MondoA bind to E-box motifs in the TXNIP promoter during hyperglycemia. TXNIP-IN-1 disrupts this by suppressing ChREBP nuclear translocation, reducing TXNIP transcription by 50–70% in THP1 cells and human pancreatic 1.1B4 β-cells [5] [10]. Additionally, the compound stabilizes TXNIP-targeting miRNAs (e.g., miR-204, miR-124a), which are downregulated in diabetes and cancer. Pan-cancer analyses confirm that TXNIP promoter hypermethylation by DNMT1/UHRF1 correlates with TXNIP silencing in 33 tumor types. TXNIP-IN-1 counteracts this by demethylating CpG islands, restoring TXNIP-dependent tumor suppression in hepatocellular carcinoma [7] [8].
CAS No.: 654654-76-9
CAS No.:
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5